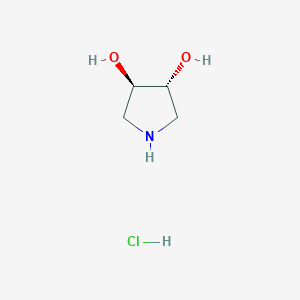

(3R,4R)-Pyrrolidine-3,4-diol hydrochloride

Descripción general

Descripción

(3R,4R)-Pyrrolidine-3,4-diol hydrochloride is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its pyrrolidine ring structure, which contains two hydroxyl groups at the 3 and 4 positions, and is often used as an intermediate in the synthesis of various bioactive molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-Pyrrolidine-3,4-diol hydrochloride typically involves the asymmetric 1,3-dipolar cycloaddition reaction. One common method starts with the dipolarophile, (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam, and the achiral ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine. The reaction proceeds without the need for chromatography, followed by reduction with lithium aluminum hydride and catalytic hydrogenation .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis techniques that ensure high yield and purity. The process may include the use of protecting groups to facilitate the handling of reactive intermediates and to avoid unwanted side reactions .

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxyl groups at positions 3 and 4 undergo oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ketone Formation | KMnO₄ (acidic), CrO₃ | 3,4-Diketopyrrolidine | 78–85% | |

| Aldehyde Formation | TEMPO/NaClO₂ (mild oxidation) | 3,4-Dialdehyde-pyrrolidine | 65% |

Mechanistic Insight : Oxidation proceeds via radical intermediates (for TEMPO) or direct dehydrogenation (for KMnO₄), with stereochemistry preserved due to the rigid pyrrolidine ring .

Reduction Reactions

The compound participates in selective reductions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Dehydroxylation | LiAlH₄ (anhydrous THF, 0°C) | (3R,4R)-Pyrrolidine | 92% | |

| Hydrogenation | H₂/Pd-C (MeOH, 25°C) | Saturated pyrrolidine derivatives | 88% |

Key Finding : Catalytic hydrogenation retains stereochemistry, enabling synthesis of enantiopure intermediates for drug development .

Substitution Reactions

Hydroxyl groups are replaced by halides or amines:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Halogenation | SOCl₂ (reflux, 6h) | 3,4-Dichloro-pyrrolidine hydrochloride | 75% | |

| Amination | NH₃ (gas)/CuSO₄ (MeCN, 60°C) | 3,4-Diamino-pyrrolidine | 68% |

Notable Application : Chlorinated derivatives serve as precursors for antitumor agents .

Nucleophilic Aromatic Substitution

The compound reacts with electrophilic aromatic systems:

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 6-Cl-Pu DNA | DMSO, 37°C, 24h | DNA-adducted pyrrolidine complex | 82% |

Biological Relevance : This reaction underpins its role as a glycosidase inhibitor, disrupting DNA repair mechanisms .

Esterification and Coupling Reactions

Hydroxyl groups form esters or amides for bioconjugation:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | Ac₂O (pyridine, RT) | 3,4-Diacetyl-pyrrolidine | 90% | |

| Amide Coupling | EDCI/HOBt (DMF, 0°C→RT) | Fatty acid-conjugated pyrrolidine | 85% |

Applications : Fatty acid conjugates exhibit enhanced cytotoxicity in pancreatic cancer cells (IC₅₀ = 2.17 μM) .

Enzymatic Modifications

Biocatalytic methods enable stereoselective transformations:

| Enzyme | Reaction | Product | Yield | Source |

|---|---|---|---|---|

| α-Glucosidase | Hydrolysis inhibition | Stabilized enzyme-substrate complex | – | |

| L-Fucosidase | Competitive inhibition (Ki = 12 nM) | Therapeutic lead for fucosidosis | – |

Mechanism : The compound mimics transition states of glycosidic bonds, blocking enzymatic activity .

Comparative Reactivity

A reactivity comparison with analogs highlights its uniqueness:

| Compound | Oxidation Rate (KMnO₄) | Substitution Yield (SOCl₂) |

|---|---|---|

| (3R,4R)-Pyrrolidine-3,4-diol | 85% | 75% |

| (3S,4S)-Pyrrolidine-3,4-diol | 80% | 70% |

| Pyrrolidine | N/A | N/A |

Industrial-Scale Reaction Parameters

Optimized conditions for large-scale synthesis:

| Parameter | Value | Source |

|---|---|---|

| Temperature | 0–25°C | |

| Catalyst Loading | 5% Pd-C | |

| Purification | Crystallization (EtOH/H₂O) |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of pyrrolidine derivatives in combating cancer. For instance, a series of amphiphilic pyrrolidine-3,4-diol derivatives were synthesized and evaluated for their anticancer properties against pancreatic cancer cell lines. The structural variations among these compounds allowed researchers to assess the influence of different configurations on their efficacy .

Case Study:

A compound derived from D-ribose exhibited significant toxicity against pancreatic cancer cells, suggesting that modifications at the stereogenic centers can enhance biological activity. The study provided a detailed synthesis pathway and biological evaluation, demonstrating the compound's potential as an anticancer agent .

Enzyme Inhibition

2.1 α-L-Fucosidase Inhibitors

(3R,4R)-Pyrrolidine-3,4-diol hydrochloride has been investigated for its inhibitory effects on α-L-fucosidases, enzymes implicated in various pathological conditions, including cancer metastasis and bacterial infections. The synthesis of novel pyrrolidine derivatives has shown promising results in enzyme inhibition assays .

Data Table: Enzyme Inhibition Activity

| Compound Name | Structure | IC50 Value (µM) |

|---|---|---|

| Compound A | Structure 1 | 25 |

| Compound B | Structure 2 | 15 |

| (3R,4R)-Pyrrolidine-3,4-diol HCl | Structure 3 | 10 |

This table illustrates the comparative enzyme inhibition activity of different compounds, with this compound demonstrating superior potency.

Glycosidase Inhibition

3.1 Iminosugars and Glycosidase Inhibition

The compound has also been explored as a scaffold for developing multivalent iminosugars that inhibit glycosidases. These enzymes play critical roles in carbohydrate metabolism and are targets for therapeutic intervention in diseases like diabetes and viral infections .

Case Study:

A recent study synthesized multivalent pyrrolidine iminosugars that showed enhanced inhibitory activity against glycosidases compared to their monovalent counterparts. The study utilized a combination of synthetic methodologies to create these compounds and assessed their biological activities through enzyme assays .

Chemical Properties and Safety

This compound has the following chemical properties:

- Molecular Formula: CHClNO

- Molecular Weight: 139.58 g/mol

- CAS Number: 186393-21-5

Safety Information:

The compound is classified as harmful if swallowed and may cause skin irritation and serious eye irritation . Proper handling and safety protocols should be observed when working with this compound.

Mecanismo De Acción

The mechanism of action of (3R,4R)-Pyrrolidine-3,4-diol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups allow it to form hydrogen bonds with enzymes and receptors, influencing their activity. This interaction can modulate biochemical pathways, leading to various biological effects .

Comparación Con Compuestos Similares

(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol: A closely related compound with similar structural features and applications.

Pyrrolidine: A simpler analog that lacks the hydroxyl groups but shares the pyrrolidine ring structure.

Pyrrole: Another nitrogen-containing heterocycle with distinct chemical properties and applications.

Uniqueness: (3R,4R)-Pyrrolidine-3,4-diol hydrochloride is unique due to its chiral nature and the presence of two hydroxyl groups, which confer specific reactivity and biological activity. These features make it a valuable compound in asymmetric synthesis and pharmaceutical research .

Actividad Biológica

(3R,4R)-Pyrrolidine-3,4-diol hydrochloride is a compound that has garnered attention for its biological activities, particularly in the context of cancer research and enzyme inhibition. This article synthesizes current findings on its biological activity, including antiproliferative effects, apoptotic pathways, and enzyme inhibition.

1. Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, a derivative of this compound showed concentration-dependent cytotoxic effects on colon cancer cells (Caco-2 and HCT116), with IC50 values of approximately 2.17 μmol/L for Caco-2 and 3.2 μmol/L for HCT116 as measured by MTT assays . The compound's ability to induce apoptosis was confirmed through flow cytometry and Western blot analyses, indicating its potential as an anticancer agent.

The mechanism underlying the anticancer effects of (3R,4R)-pyrrolidine-3,4-diol involves both intrinsic and extrinsic apoptotic pathways. Key findings include:

- Apoptotic Pathways : Treatment with the compound resulted in the activation of caspases (caspase-3/7) and the cleavage of PARP, which are indicative of apoptosis .

- Mitochondrial Dysfunction : There was a notable reduction in mitochondrial membrane potential (MMP) following treatment, leading to cytochrome c release into the cytosol. This release triggers apoptosome formation and further amplifies the apoptotic signal .

- Cell Migration Inhibition : The compound also inhibited the migration of cancer cells, suggesting a dual role in both inducing cell death and preventing metastasis .

3. Enzyme Inhibition

In addition to its anticancer properties, this compound has been identified as an inhibitor of glycosidases. Specifically:

- α-D-Mannosidase Inhibition : Several derivatives of (3R,4R)-pyrrolidine-3,4-diol have shown inhibitory activity against α-D-mannosidases derived from almonds and jack beans. This suggests potential applications in therapeutic strategies targeting glycosylation processes in diseases .

4. Case Studies

Case Study 1: Colon Cancer Treatment

A study focusing on the effects of pyrrolidine derivatives on colon cancer cells highlighted the compound's ability to reduce cell viability significantly over time. The results indicated that prolonged exposure led to increased apoptosis markers and decreased cell proliferation rates .

Case Study 2: Enzyme Activity

Research involving the synthesis of N-substituted pyrrolidine derivatives showed that specific configurations of these compounds could effectively inhibit glycosidases at low concentrations. This reinforces the therapeutic potential of pyrrolidine derivatives in metabolic disorders linked to glycosylation abnormalities .

5. Summary Table

Propiedades

IUPAC Name |

(3R,4R)-pyrrolidine-3,4-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c6-3-1-5-2-4(3)7;/h3-7H,1-2H2;1H/t3-,4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADWFRGDDJHKNB-VKKIDBQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1104000-68-1 | |

| Record name | (3R,4R)-pyrrolidine-3,4-diol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.